Beclomethasone 21-butyrate 17-propionate is a synthetic corticosteroid that belongs to the class of glucocorticoids. It is derived from beclomethasone, which itself is a well-established anti-inflammatory agent used primarily in the treatment of various respiratory conditions. This compound is designed to enhance the therapeutic effects while minimizing systemic side effects associated with corticosteroids.
Beclomethasone 21-butyrate 17-propionate is classified as a corticosteroid and is utilized in inhalation therapies to treat asthma and chronic obstructive pulmonary disease. Its structure allows for targeted delivery to the lungs, which reduces systemic exposure and potential side effects compared to oral corticosteroids .
The synthesis of beclomethasone 21-butyrate 17-propionate involves several key steps, typically starting from beclomethasone dipropionate. The process includes:
These reactions are carried out under controlled conditions to ensure high yield and purity. The synthesis often employs techniques such as liquid chromatography for purification and characterization of intermediates and final products .
The molecular formula of beclomethasone 21-butyrate 17-propionate is . The structure comprises a steroid nucleus with two ester functional groups, which are crucial for its activity and solubility characteristics. Detailed structural data can be obtained through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the integrity of the compound post-synthesis .
Beclomethasone 21-butyrate 17-propionate undergoes various chemical reactions that are critical for its pharmacological activity:
These reactions are essential for both its therapeutic efficacy and safety profile.
The mechanism of action of beclomethasone 21-butyrate 17-propionate involves binding to glucocorticoid receptors in target tissues, particularly in the lungs. Upon binding, it modulates gene expression related to inflammation:
This targeted action minimizes systemic effects while providing localized therapeutic benefits .
Beclomethasone 21-butyrate 17-propionate exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring consistent therapeutic delivery.
Beclomethasone 21-butyrate 17-propionate is primarily used in scientific and clinical applications:
Its design reflects ongoing efforts to optimize drug delivery systems that maximize local efficacy while minimizing adverse effects associated with systemic corticosteroid use .
Beclomethasone 21-Butyrate 17-Propionate is systematically named as (11β,16β)-9-Chloro-11-hydroxy-16-methyl-21-(1-oxobutoxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione. This nomenclature precisely defines its steroid backbone, substituent positions, and stereochemistry [5] [9]. The compound is a diester derivative of beclomethasone, featuring a butyrate group at the C21 position and a propionate ester at C17. Its molecular formula is C₂₉H₃₉ClO₇, with a molecular weight of 535.07 g/mol, as confirmed across multiple analytical sources [2] [3] [9]. The CAS Registry Number (103483-61-0) provides a unique identifier for chemical databases and regulatory documentation [2] [6].
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic IUPAC Name | (11β,16β)-9-Chloro-11-hydroxy-16-methyl-21-(1-oxobutoxy)-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione |
CAS RN | 103483-61-0 |
Molecular Formula | C₂₉H₃₉ClO₇ |
Molecular Weight | 535.07 g/mol |
Alternative Names | Beclometasone Dipropionate EP Impurity C; BECLOMETHASONE DIPROPIONATE IMPURITY C [EP IMPURITY] |
The molecule contains seven hydrogen bond acceptors (carbonyl oxygens, ester linkages, and the C11 hydroxyl group) and one hydrogen bond donor (the C11 hydroxyl) [9]. These features influence its polarity and solubility. The calculated Topological Polar Surface Area (TPSA) is approximately 95 Ų, indicative of moderate polarity. This property affects permeability and is derived from the sum of surface contributions from oxygen and nitrogen atoms [9].
Lipophilicity, a critical factor for membrane penetration, is reflected in the predicted logP (octanol-water partition coefficient) of ~4.2. This value arises from the hydrophobic steroid nucleus and the aliphatic butyrate/propionate chains. The butyrate moiety (C₄H₇O₂) enhances lipophilicity compared to shorter-chain esters, impacting solid-state interactions and solubility profiles.
Table 2: Key Physicochemical Parameters
Property | Value | Significance |
---|---|---|
Hydrogen Bond Donors (HBD) | 1 | Limited hydration capacity |
Hydrogen Bond Acceptors (HBA) | 7 | Moderate polarity |
Topological Polar Surface Area (TPSA) | ~95 Ų | Predicts moderate membrane permeability |
Predicted logP | ~4.2 | High lipophilicity |
Molecular Weight | 535.07 g/mol | Within "drug-like" chemical space |
Beclomethasone 21-Butyrate 17-Propionate possesses eight defined stereocenters and exhibits absolute stereochemistry, as confirmed by its SMILES notation:O=C1C=C[C@@]2(C)C(CC[C@]3([H])[C@]2(Cl)[C@@H](O)C[C@@]4(C)[C@@]3([H])C[C@H](C)[C@]4(OC(CC)=O)C(COC(CCC)=O)=O)=C1
[3] [9]. The configuration at C11 (β-hydroxyl) and C16 (β-methyl) is critical for glucocorticoid receptor binding. No E/Z isomers are possible due to the absence of double bonds with restricted rotation, but epimerization at labile centers (e.g., C11 under acidic/basic conditions) could generate stereochemical impurities [9]. The specific [11β,16β] orientation is essential for biological activity, though this analysis focuses solely on structural implications.
Table 3: Stereochemical Features
Feature | Detail |
---|---|
Defined Stereocenters | 8 |
E/Z Isomerism | Absent |
Key Stereochemical Descriptors | 11β-hydroxy, 16β-methyl |
Potential Stereochemical Instability | Epimerization at C11 under extreme pH |
While explicit polymorphism data for Beclomethasone 21-Butyrate 17-Propionate is limited in public sources, its structural analogs (e.g., beclomethasone dipropionate) exhibit multiple crystalline forms, suggesting potential polymorphism. The ester chain flexibility (butyrate vs. propionate) may influence crystal packing efficiency. Solid-state stability is governed by:
No direct data on hydrate/solvate formation exists, but the hydrogen bonding capacity (Section 1.2) suggests possible solvation with protic solvents.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5